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Abstract
YCH1899 is an investigational, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that

has demonstrated significant preclinical efficacy, particularly in cancer models that have

developed resistance to existing PARP inhibitors such as olaparib and talazoparib.[1][2][3][4]

As a phthalazin-1(2H)-one derivative, YCH1899 exhibits potent enzymatic inhibitory activity and

distinct antiproliferation effects.[2][3] Preclinical data indicate that YCH1899 retains its

sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, two

common mechanisms of acquired resistance to PARP inhibitors.[1][2][3][4] This whitepaper

provides a comprehensive overview of the preclinical development of YCH1899, summarizing

key quantitative data, outlining experimental methodologies, and visualizing its mechanism of

action and development workflow.

Introduction to YCH1899 and the PARP Inhibition
Landscape
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular

functions, most notably DNA repair.[1] In cancers with deficiencies in homologous

recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads

to synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[5][6]
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However, the clinical utility of approved PARP inhibitors is often limited by the development of

resistance.[2][3][4]

YCH1899 emerges as a promising next-generation PARP inhibitor designed to address this

challenge.[1][3] Its unique chemical structure and mechanism of action allow it to maintain

cytotoxic activity in resistant cancer cell lines, offering a potential new therapeutic avenue for

patients who have relapsed on prior PARP inhibitor therapy.

Quantitative Preclinical Data
The preclinical evaluation of YCH1899 has yielded significant quantitative data supporting its

potency and unique activity profile. The following tables summarize the key findings from in

vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of YCH1899
Cell Line Type IC50 (nM)

Comparison
Compounds

Reference

Olaparib-Resistant

Cells
0.89 Olaparib, Talazoparib [2][3]

Talazoparib-Resistant

Cells
1.13 Olaparib, Talazoparib [2][3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that

is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of YCH1899
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Xenograft
Model

Dosing Outcome
Comparison
Compounds

Reference

Olaparib-

Resistant Cell-

Derived

Xenograft

Dose-dependent
Prominent

antitumor activity
Olaparib [1][2][3][4]

Talazoparib-

Resistant Cell-

Derived

Xenograft

Dose-dependent
Prominent

antitumor activity
Talazoparib [1][2][3][4]

Table 3: Pharmacokinetic Properties of YCH1899
Species

Administration
Route

Key Properties Reference

Rat Oral

Acceptable

pharmacokinetic

profile

[1][2][3]

Mechanism of Action and Signaling Pathways
YCH1899 functions by inhibiting PARP enzymes, which play a critical role in the repair of

single-strand DNA breaks. In cells with deficient homologous recombination (HR), such as

those with BRCA1/2 mutations, unrepaired single-strand breaks lead to the accumulation of

double-strand breaks during replication. This overwhelming DNA damage results in cell death,

a concept known as synthetic lethality.

A key feature of YCH1899 is its ability to overcome common resistance mechanisms. It retains

activity even when cancer cells restore BRCA1/2 function or lose the 53BP1 protein, which are

known to confer resistance to first-generation PARP inhibitors.[2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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